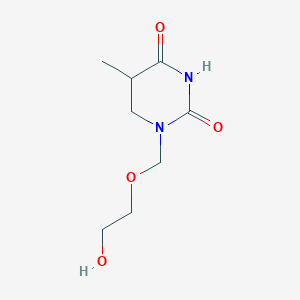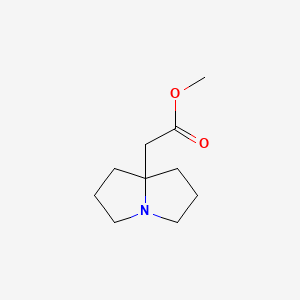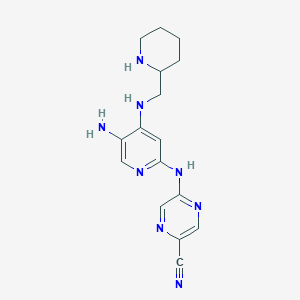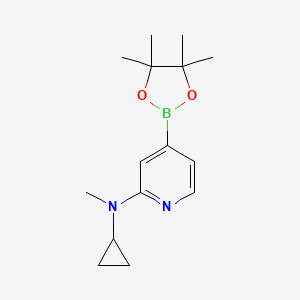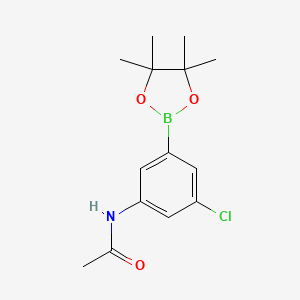![molecular formula C14H15NO3 B12337364 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzyl)-2-azabicyclo[221]heptane-3,6-dione is a bicyclic compound that features a unique structural framework This compound is characterized by the presence of a methoxybenzyl group attached to a bicyclo[221]heptane core, which includes an azabicyclo structure and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is typically carried out under mild conditions and can be catalyzed by Lewis acids to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone functionalities to alcohols.
Substitution: The methoxybenzyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzyl)-2-azabicyclo[22
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity or blocking receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the presence of additional nitrogen atoms.
Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane have been studied for their unique properties and applications.
Uniqueness
2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione is unique due to its specific combination of functional groups and structural features. The presence of the methoxybenzyl group and the azabicyclo core distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C14H15NO3/c1-18-11-4-2-9(3-5-11)8-15-12-6-10(14(15)17)7-13(12)16/h2-5,10,12H,6-8H2,1H3 |
Clave InChI |
XDNGSLMBVIPJCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3CC(C2=O)CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


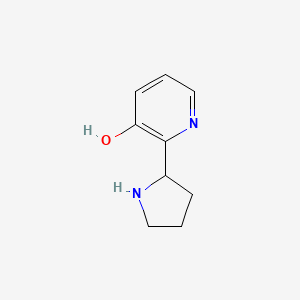

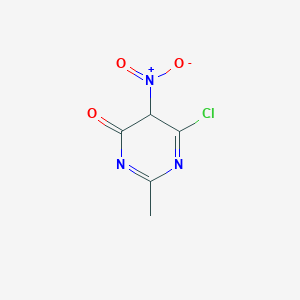

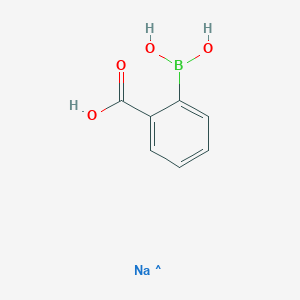
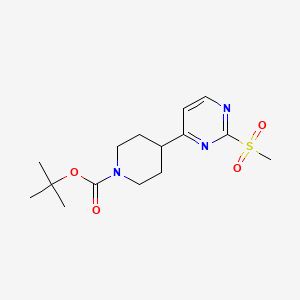
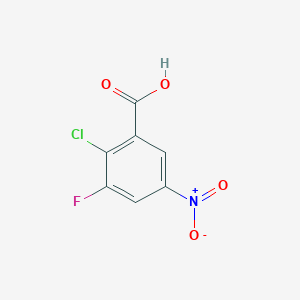
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
